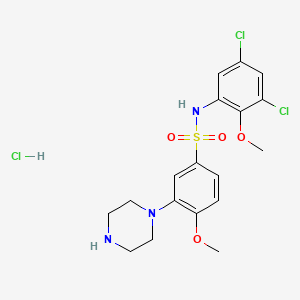

SB 399885 塩酸塩

説明

SB 399885 Hydrochloride is a potent, selective 5-HT6 antagonist . It has high affinity for human recombinant and native 5-HT(6) receptors . It is orally active and is known to enhance cognitive function .

Molecular Structure Analysis

The molecular formula of SB 399885 Hydrochloride is C18H21Cl2N3O4S . The molecular weight is 482.81 .Physical And Chemical Properties Analysis

SB 399885 Hydrochloride is a solid substance . It is soluble in water to 100 mM and in DMSO to 100 mM . The compound is white to beige in color .科学的研究の応用

5-HT6 受容体拮抗薬

SB 399885 塩酸塩は、強力で選択的な経口投与可能な 5-HT6 受容体拮抗薬です . 他の 5-HT 受容体に対する選択性は 200 倍以上です . これにより、5-HT6 受容体の機能と様々な神経および精神疾患におけるその役割の研究に貴重なツールとなります。

脳透過性

SB 399885 塩酸塩は脳透過性です . つまり、血液脳関門を通過して脳組織と直接相互作用することができます。この特性は、脳機能と疾患を標的とする薬物にとって重要です。

抗うつ作用

げっ歯類モデルでは、SB 399885 塩酸塩に抗うつ作用が示されています . これは、うつ病の治療に潜在的な用途があることを示唆しています。

抗不安作用

SB 399885 塩酸塩は、げっ歯類モデルにおいて抗不安作用も示しています . これは、不安障害の管理における潜在的な用途を示しています。

認知機能向上

SB 399885 塩酸塩は、高齢ラットの水迷路と新規物体認識モデルで認知機能を向上させる特性を示しました . これは、老化や神経変性疾患などの認知機能低下に関連する研究に使用できることを示唆しています。

統合失調症とアルツハイマー病の潜在的な治療法

ノオトロピック(認知機能向上)、抗うつ作用、抗不安作用があるため、SB 399885 塩酸塩は、統合失調症とアルツハイマー病の新しい治療法として提案されています .

作用機序

Target of Action

SB 399885 Hydrochloride is a potent, selective, and orally active antagonist of the 5-HT6 receptor . The 5-HT6 receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is a G protein-coupled receptor (GPCR) that is coupled to Gs and stimulates adenylate cyclase .

Mode of Action

SB 399885 Hydrochloride interacts with its target, the 5-HT6 receptor, by competitively inhibiting the binding of serotonin . This results in a decrease in the activation of the receptor, thereby modulating the release of neurotransmitters and affecting neuronal excitability and neurochemical processes .

Biochemical Pathways

The primary biochemical pathway affected by SB 399885 Hydrochloride is the serotonin signaling pathway. By acting as an antagonist at the 5-HT6 receptor, it can modulate the release of various neurotransmitters, including glutamate, dopamine, and acetylcholine . These neurotransmitters are involved in a variety of downstream effects, including mood regulation, cognition, and memory.

Result of Action

The molecular and cellular effects of SB 399885 Hydrochloride’s action include modulation of neurotransmitter release and potential changes in neuronal excitability . It has been shown to have cognitive-enhancing properties in vivo . In addition, it has been suggested to have antidepressant and anxiolytic effects comparable to well-described drugs such as diazepam .

将来の方向性

特性

IUPAC Name |

N-(3,5-dichloro-2-methoxyphenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21Cl2N3O4S.ClH/c1-26-17-4-3-13(11-16(17)23-7-5-21-6-8-23)28(24,25)22-15-10-12(19)9-14(20)18(15)27-2;/h3-4,9-11,21-22H,5-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNKCEBCFUSXSQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C(=CC(=C2)Cl)Cl)OC)N3CCNCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22Cl3N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

402713-81-9 | |

| Record name | Benzenesulfonamide, N-(3,5-dichloro-2-methoxyphenyl)-4-methoxy-3-(1-piperazinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402713-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 402713-81-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

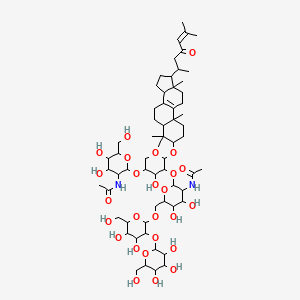

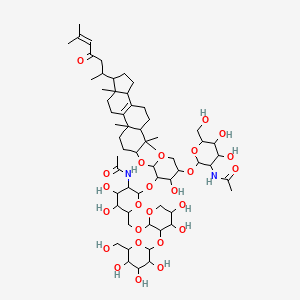

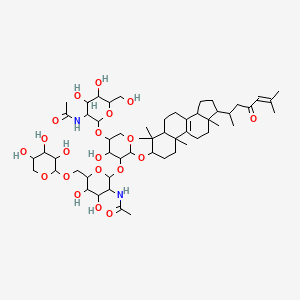

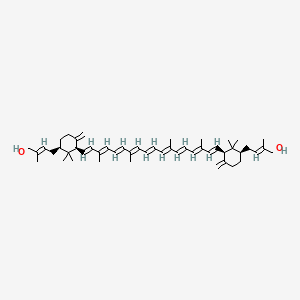

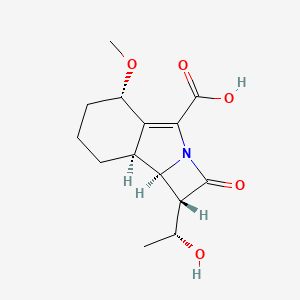

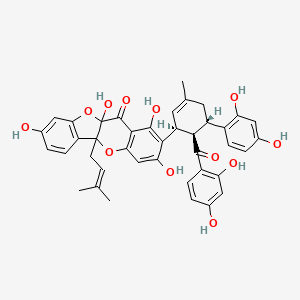

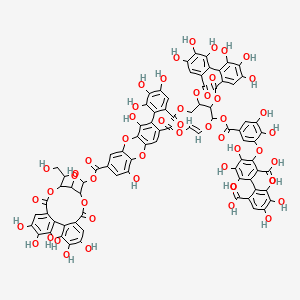

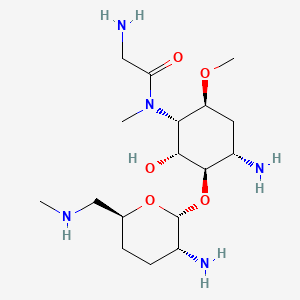

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B1680766.png)